ETHYL 2-PYRROL-1-YL-BENZATE
Overview
Description
Ethyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrrol-1-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl benzoate with pyrrole in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of a gold-catalyzed cyclization of ynone derivatives with 1,2-diaminoarenes can yield 2-(1H-pyrrol-1-yl)anilines, which can then be esterified to form ethyl 2-(1H-pyrrol-1-yl)benzoate .
Industrial Production Methods
Industrial production methods for ethyl 2-(1H-pyrrol-1-yl)benzoate may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
Ethyl 2-(1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins or nucleic acids. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1H-imidazol-1-yl)benzoate: Contains an imidazole ring instead of a pyrrole ring.
Ethyl 2-(1H-pyrrol-1-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the differences in their functional groups and ring structures .
Properties
IUPAC Name |
ethyl 2-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVHTKUFNCDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506432 | |
Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78540-08-6 | |
Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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